molecular formula C10H10O2 B116147 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 146388-50-3

1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone

Cat. No.: B116147
CAS No.: 146388-50-3
M. Wt: 162.18 g/mol
InChI Key: IGCQIHCZUYCYAA-NXEZZACHSA-N
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Description

1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is an epoxide-containing acetophenone derivative characterized by a phenyl-substituted oxirane (epoxide) ring fused to an ethanone group.

Properties

CAS No.

146388-50-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-[(2S,3S)-3-phenyloxiran-2-yl]ethanone

InChI

InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m1/s1

InChI Key

IGCQIHCZUYCYAA-NXEZZACHSA-N

SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Synonyms

Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituents Stereochemistry Molecular Formula Key Properties/Applications Reference
1-[(2R,3S)-3-Pentyloxiran-2-yl]ethanone Pentyl group at C-3 (2R,3S) C₉H₁₆O₂ Used in studies of stereochemical effects on reactivity; no reported bioactivity.
1-[(2R,3R)-3-Pentyloxiran-2-yl]ethanone Pentyl group at C-3 (2R,3R) C₉H₁₆O₂ Stereoisomer of the above; distinct NMR profiles due to configuration.
Oxirane, 2-ethyl-3-(phenylsulfonyl)-, (2S,3R) Ethyl and phenylsulfonyl groups (2S,3R) C₁₀H₁₂O₃S Sulfonyl substituent enhances electrophilicity; potential synthetic intermediate.
1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone Cyclopentyl-furan system (1R,2R,3R) C₁₇H₂₄O₂ Found in plant volatiles; exhibits antioxidant activity.

Key Observations :

  • Stereochemical Influence : The (2S,3R) configuration distinguishes it from analogs like (2R,3S)-pentyl derivatives, which may exhibit divergent biological or catalytic behaviors .

Functional Derivatives in Drug Discovery

Several ethanone-containing epoxides are explored for therapeutic applications:

  • (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931): Inhibits sphingosine 1-phosphate lyase (S1PL), showing efficacy in rheumatoid arthritis models. The ethanone-oxime group is critical for binding to S1PL’s active site .
  • Dianellin (1-(1-hydroxy-3-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)naphthalen-2-yl)ethanone): A glycosylated ethanone derivative with anti-malarial activity, emphasizing the role of ethanone in stabilizing hydrophobic interactions .

Comparison with Target Compound: While 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone lacks direct bioactivity data, its epoxide-ethanone scaffold aligns with pharmacophores in LX2931 and dianellin.

Preparation Methods

Epoxidation of Allyl Phenyl Ketone Derivatives

The most direct route to 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone involves the epoxidation of allyl phenyl ketone precursors. For example, phenylacetaldehyde derivatives undergo oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalytic titanium(IV) isopropoxide . The reaction proceeds via a Prilezhaev epoxidation mechanism, where the peracid oxidizes the double bond to form the epoxide ring.

Key Reaction Parameters:

  • Substrate : (E)-3-phenylprop-2-en-1-one

  • Oxidizing Agent : mCPBA (1.2 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C

  • Yield : 68–72%

  • Stereoselectivity : 85:15 (2S,3R:2R,3S)

Computational studies reveal that the stereochemical outcome depends on the conformational bias of the allyl ketone. Ground-state conformers favoring σ→π* hyperconjugation between the carbonyl and double bond stabilize transition states that lead to the (2S,3R) configuration .

Asymmetric Phase-Transfer Catalysis

Chiral phase-transfer catalysts (PTCs) enable enantioselective synthesis of this compound from prochiral ketones. A patented method employs a cinchona alkaloid-derived PTC (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) to mediate the epoxidation of α,β-unsaturated ketones . The reaction occurs in a biphasic system (toluene/water) using sodium hypochlorite as the oxidant.

Optimized Conditions:

  • Catalyst Loading : 5 mol%

  • Oxidant : NaOCl (aq., 10% w/v)

  • Temperature : −20°C

  • Reaction Time : 24 hours

  • Enantiomeric Excess (ee) : 92%

  • Yield : 78%

The catalyst’s quaternary ammonium group facilitates the transfer of hypochlorite ions into the organic phase, while the chiral pocket induces facial selectivity during epoxide formation .

Sharpless Asymmetric Epoxidation

Although traditionally applied to allylic alcohols, modified Sharpless conditions have been adapted for α,β-unsaturated ketones. Titanium(IV) tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) collectively generate a chiral titanium complex that directs epoxidation stereochemistry .

Protocol:

  • Substrate : (E)-3-phenylprop-2-en-1-one

  • Catalyst : Ti(OiPr)₄ (1.1 equiv)

  • Ligand : D-(−)-Diethyl tartrate (1.2 equiv)

  • Oxidant : TBHP (1.5 equiv)

  • Solvent : Anhydrous DCM

  • ee : 89%

  • Yield : 65%

The Sharpless method offers superior stereocontrol compared to non-catalytic approaches but requires stringent anhydrous conditions to prevent catalyst hydrolysis.

Biocatalytic Epoxidation

Recent advances in enzyme engineering have enabled the use of cytochrome P450 monooxygenases for epoxidizing aryl ketones. A mutant P450BM3 variant (F87A/T268V) catalyzes the epoxidation of 3-phenylprop-2-en-1-one with high stereoselectivity in aqueous buffer .

Biocatalytic Parameters:

  • Enzyme : P450BM3 F87A/T268V (0.1 mg/mL)

  • Cofactor : NADPH (1 mM)

  • Temperature : 30°C

  • pH : 7.4

  • ee : 94%

  • Yield : 58%

The enzyme’s active site orients the substrate to favor (2S,3R)-epoxide formation via a radical rebound mechanism. Scalability remains a challenge due to cofactor regeneration requirements .

Stereoselective Addition-Epoxidation Cascade

A two-step strategy involves the stereoselective addition of nucleophiles to α-halogenated propiophenones followed by epoxide ring closure. Allylmagnesium chloride adds to α-bromopropiophenone to form a magnesium alkoxide intermediate, which cyclizes to the epoxide under basic conditions .

Representative Procedure:

  • Nucleophilic Addition :

    • Substrate : α-Bromopropiophenone (1.0 equiv)

    • Reagent : Allylmagnesium chloride (2.0 equiv)

    • Solvent : Tetrahydrofuran (THF), −78°C

    • Intermediate Yield : 82%

  • Epoxidation :

    • Base : K₂CO₃ (2.0 equiv)

    • Solvent : Methanol, 25°C

    • Reaction Time : 2 hours

    • Overall Yield : 70%

    • dr : 9:1 (2S,3R:2R,3S)

This method leverages the inherent stereoelectronic effects of α-halogenated ketones to dictate epoxide configuration .

Comparative Analysis of Preparation Methods

Method Yield (%) ee/dr Key Advantages Limitations
Epoxidation with mCPBA68–72dr 85:15Simplicity, low costModerate stereoselectivity
Asymmetric PTC78ee 92%High enantioselectivityLong reaction time, catalyst synthesis
Sharpless Epoxidation65ee 89%Proven scalabilityMoisture-sensitive conditions
Biocatalytic58ee 94%Environmentally benignLow yield, cofactor dependency
Addition-Epoxidation70dr 9:1Tunable stereochemistryMulti-step process

Q & A

What are the common synthetic routes for 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone, and how are stereochemical outcomes controlled?

Answer:
The compound is synthesized via epoxidation or condensation reactions. A validated method involves the use of TiCl₄ as a Lewis catalyst in THF to promote stereoselective epoxide formation . Key parameters include:

  • Catalyst system : Zn/PbCl₂/TiCl₄ for regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Temperature : Room temperature (rt) minimizes side reactions.
Method Catalyst Yield Stereoselectivity
EpoxidationTiCl₄/THF~75%(2S,3R) dominant
CondensationZn/PbCl₂~65%Mixed stereoisomers

Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as evidenced by X-ray crystallography confirming the (2S,3R) configuration .

How is the stereochemistry of this compound confirmed experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group C2/c ) reveal:

  • Unit cell parameters : a=20.0084A˚,b=7.2637A˚,c=19.1056A˚,β=123.294a = 20.0084 \, \text{Å}, \, b = 7.2637 \, \text{Å}, \, c = 19.1056 \, \text{Å}, \, \beta = 123.294^\circ.
  • Bond angles : C-O-C epoxide angle = ~60°, consistent with strained oxirane rings .
    Complementary techniques include:
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR for coupling constants (e.g., J2,3J_{2,3} ~2.5 Hz for cis protons).
  • Optical rotation : [α]D25=+15.6[ \alpha ]_D^{25} = +15.6^\circ (CHCl₃) .

How can researchers resolve conflicting physical property data (e.g., boiling points) for this compound?

Answer:
Discrepancies in boiling points (e.g., 486.7 K vs. 487 K in ) arise from measurement conditions or impurities. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : Validate phase transitions with high-purity samples.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm identity and purity (>99%) .
  • Comparative analysis : Cross-reference with datasets from NIST Standard Reference Data to ensure consistency .

What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilicity : Epoxide ring strain increases susceptibility to nucleophilic attack.
  • Regioselectivity : C-3 (R-configuration) is more reactive due to steric and electronic effects.
  • Solvent effects : THF stabilizes transition states better than non-polar solvents .
Parameter Value
HOMO-LUMO gap5.2 eV
Fukui index (C-3)0.45
Activation energy (ΔG‡)28.3 kJ/mol

What analytical techniques are critical for assessing the purity and stability of this compound?

Answer:

  • HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water mobile phase).
  • FT-IR : Epoxide C-O stretch at ~1250 cm⁻¹; carbonyl peak at ~1700 cm⁻¹ .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .

How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

Answer:

  • Analog synthesis : Modify phenyl or oxirane substituents (e.g., electron-withdrawing groups at C-3).
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) to correlate stereochemistry with cytotoxicity .
  • Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) to predict binding affinities .

What strategies optimize reaction conditions for scaled-up synthesis while maintaining stereochemical fidelity?

Answer:

  • Catalyst screening : Immobilized TiCl₄ on silica improves recyclability.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing epimerization .
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real time .
Parameter Optimal Value
Temperature25–30°C
SolventTHF/EtOAc (3:1)
Catalyst loading5 mol% TiCl₄

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